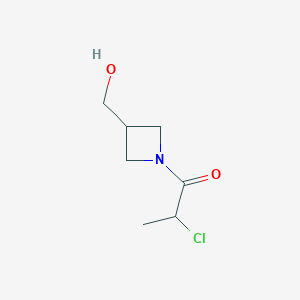

2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one

Description

Propriétés

IUPAC Name |

2-chloro-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-5(8)7(11)9-2-6(3-9)4-10/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQWQYIJGXWPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C7H10ClN2O2

- Molecular Weight : Approximately 178.62 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the azetidine ring and hydroxymethyl group suggests potential for enzyme modulation, which can influence various metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity and affecting metabolic processes.

- Receptor Binding : It may bind to certain receptors, leading to downstream effects in cellular signaling pathways.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial Properties

Studies have shown that compounds with similar structures can possess antimicrobial properties. The azetidine moiety is often associated with antibacterial activity, making this compound a candidate for further exploration in antimicrobial applications.

Enzyme Modulation Studies

In vitro studies have suggested that the compound can modulate enzyme activity. For example, it has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways related to disease processes.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Study B | Enzyme Inhibition | Showed potential as an inhibitor of specific metabolic enzymes, impacting drug metabolism. |

| Study C | Receptor Interaction | Indicated binding affinity to receptors involved in pain modulation, suggesting analgesic potential. |

Research Findings

Recent research highlights the following findings regarding the biological activity of the compound:

- Antimicrobial Efficacy : Compounds similar in structure have shown promising results against various pathogens, indicating that this compound may also possess similar properties.

- Enzyme Interaction : Preliminary data suggests that this compound can interact with enzymes like cytochrome P450, which plays a crucial role in drug metabolism.

Comparaison Avec Des Composés Similaires

3-(2-Bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride ()

- Key Features: Combines an azetidine ring with a thieno-pyridine group and a bromophenyl substituent.

- Bromine substituents improve lipophilicity and may influence binding to hydrophobic targets, whereas the hydroxymethyl group promotes aqueous solubility .

Compounds with Alternative N-Heterocycles

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride ()

- Key Features : Contains a six-membered piperazine ring instead of azetidine.

- Comparison: Piperazine’s larger ring reduces strain, increasing conformational flexibility and metabolic stability.

Chlorinated Propanone Derivatives with Aromatic Substituents

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ()

- Key Features: A hydrazonoyl chloride with a methoxyphenyl group and a propan-2-one backbone.

- Comparison :

- The propan-2-one configuration (vs. propan-1-one in the target compound) shifts the carbonyl position, altering electronic distribution and reactivity.

- Methoxy groups enhance electron-donating effects on the aromatic ring, whereas the hydroxymethyl group on azetidine provides aliphatic hydroxyl functionality .

2-Chloro-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-1-one ()

- Key Features : Hydroxymethyl group attached to a phenyl ring instead of azetidine.

- Comparison: Aromatic hydroxymethyl groups participate in resonance stabilization, whereas aliphatic hydroxymethyl groups (as in the target compound) exhibit greater rotational freedom.

Physicochemical Comparison

Méthodes De Préparation

Azetidine Ring Formation and Functionalization

- The azetidine ring can be synthesized via cyclization reactions involving amines and epoxides or halohydrins. For example, cyclization of benzhydrylamine with epichlorohydrin in the presence of bases such as diisopropylethylamine and ethanol has been reported to form substituted azetidines.

- Functionalization at the 3-position with a hydroxymethyl group can be achieved by substitution reactions on azetidine intermediates bearing leaving groups such as mesylates or tosylates. For instance, mesylation of azetidin-3-yl intermediates followed by nucleophilic displacement with cyanide, hydrolysis, and subsequent reduction steps leads to hydroxymethyl-substituted azetidines.

Multi-step Synthesis Summary

A common synthetic sequence may include:

- Preparation of azetidine-3-carboxylic acid derivatives.

- Protection of amine groups using Boc (tert-butoxycarbonyl) anhydride.

- Reduction of esters to hydroxymethyl groups using hydride reducing agents such as sodium borohydride or Red-Al.

- Mesylation or tosylation of hydroxymethyl azetidines to activate for substitution.

- Introduction of the chloro-propanone moiety via chlorination reactions.

- Deprotection and purification steps to isolate the target compound.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization | Benzhydrylamine + epichlorohydrin, diisopropylethylamine, ethanol, room temp | Forms azetidine ring |

| 2 | Mesylation/Tosylation | Methanesulfonyl chloride or tosyl chloride, base | Activates hydroxymethyl group |

| 3 | Nucleophilic substitution | Cyanide ion, aqueous acid hydrolysis | Converts to carboxylic acid |

| 4 | Reduction | Sodium borohydride, Red-Al, or lithium aluminum hydride | Converts esters to alcohols |

| 5 | Chlorination | Sulfuryl chloride or thionyl chloride, methanol, organic solvents, 293–303 K | Introduces chloro group |

| 6 | Deprotection | Hydrogenolysis or acid treatment | Removes protecting groups |

Detailed Research Findings

- Hydride reducing agents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride have been used effectively for selective reductions in azetidine chemistry.

- Acidic reagents like para-toluenesulfonic acid, trifluoroacetic acid, and acetic acid facilitate deprotection steps and ring transformations.

- Chlorination using sulfuryl chloride in methanol/organic solvent mixtures at mild temperatures yields the chloro-propanone derivative with up to 95% yield and high purity, as confirmed by TLC and spectroscopic methods.

- Spectroscopic characterization (IR, 1H-NMR) confirms the presence of key functional groups: hydroxyl (around 3300 cm^-1 in IR), carbonyl (around 1680 cm^-1), and azetidine ring protons in NMR spectra.

Data Table: Summary of Key Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Azetidine ring formation | Benzhydrylamine + epichlorohydrin, base | 70-80 | Cyclization in ethanol |

| Mesylation/Tosylation | Methanesulfonyl chloride, base | 85-90 | Activates hydroxymethyl group |

| Cyanide displacement + hydrolysis | NaCN, aqueous acid | 75-85 | Converts mesylate to acid |

| Reduction to hydroxymethyl | NaBH4, Red-Al, LAH | 80-95 | Selective reduction |

| Chlorination | Sulfuryl chloride, methanol, 293–303 K | ~95 | High yield chlorination |

| Deprotection | Acidic reagent or hydrogenolysis | 80-90 | Removes protecting groups |

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one?

The compound can be synthesized via N-acylation of 3-(hydroxymethyl)azetidine with 2-chloropropionyl chloride under mild basic conditions (e.g., potassium carbonate in dichloromethane at room temperature) . Reaction optimization should focus on controlling regioselectivity, as competing side reactions (e.g., over-acylation) may occur due to the nucleophilic azetidine nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically required to isolate the product.

Q. How can the structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For SC-XRD analysis, use SHELXL or SHELXTL for refinement, as these programs are robust for small-molecule crystallography . Complementary techniques include:

Q. What are the key physicochemical properties to consider during experimental design?

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the azetidine and carbonyl groups.

- Stability : Hydrolytic sensitivity of the chloroacetone moiety requires anhydrous conditions during synthesis .

- Melting Point : Compare to structurally similar compounds (e.g., 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one, mp ~120–125°C) for consistency checks .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites. For example, the chloroacetone group is susceptible to nucleophilic attack, while the azetidine nitrogen may act as a Lewis base .

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems to assess interactions with enzymes or receptors .

- Docking Studies : Use AutoDock Vina to model binding affinities for drug discovery applications, leveraging the azetidine moiety as a pharmacophore .

Q. What experimental strategies address contradictions in spectroscopic data?

- Variable-Temperature NMR : Resolve overlapping signals caused by conformational flexibility in the azetidine ring .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between regioisomers or stereoisomers .

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₁₁ClNO₂, [M+H]⁺ = 200.0478) to rule out impurities .

Q. How can synthetic byproducts be minimized during scale-up?

- Flow Chemistry : Improve reaction control (temperature, residence time) to suppress side reactions like dimerization .

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency .

- In Situ Monitoring : Use Raman spectroscopy or HPLC to track reaction progress and intermediate stability .

Q. What are the challenges in studying its biological interactions?

- Metabolic Stability : The hydroxymethyl group may undergo glucuronidation or oxidation; use liver microsome assays to evaluate metabolic pathways .

- Toxicity Profiling : Assess reactive metabolites (e.g., chloroacetone-derived epoxides) using Ames tests or zebrafish models .

- Target Identification : Employ chemoproteomics (e.g., activity-based protein profiling) to map protein targets in disease-relevant pathways .

Methodological Notes

- Crystallography : For SC-XRD, ensure high-resolution data (<1.0 Å) to resolve azetidine ring puckering and hydroxymethyl conformation .

- Synthetic Safety : Handle chloroacetone derivatives in a fume hood due to potential respiratory irritancy (H335 hazard) .

- Data Reproducibility : Cross-validate computational predictions with experimental results (e.g., compare DFT-calculated vs. observed NMR shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.